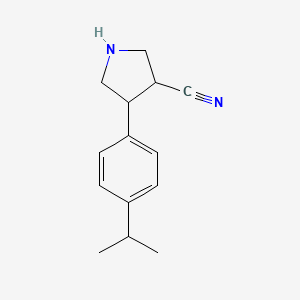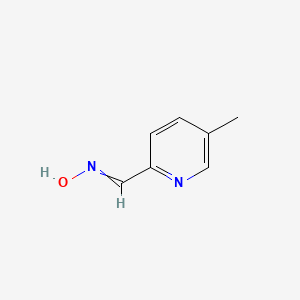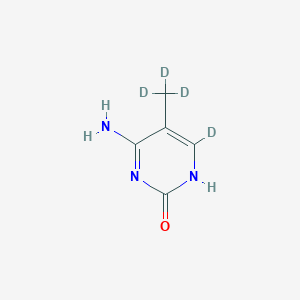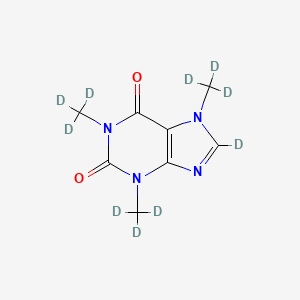
Caffeine-D10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caffeine-D10 is a deuterated form of caffeine, where ten hydrogen atoms are replaced with deuterium. This isotopic labeling is often used in scientific research to study the pharmacokinetics and metabolism of caffeine. Caffeine itself is a well-known stimulant found in coffee, tea, and various other beverages and foods. It is widely consumed for its stimulating effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Caffeine-D10 typically involves the incorporation of deuterium into the caffeine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuterium incorporation. The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Caffeine-D10 undergoes similar chemical reactions as regular caffeine, including:
Oxidation: Caffeine can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in the caffeine molecule.
Substitution: Substitution reactions can occur at different positions on the caffeine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various caffeine metabolites such as paraxanthine, theobromine, and theophylline. These metabolites are often studied to understand the metabolic pathways and effects of caffeine in the body.
Scientific Research Applications
Caffeine-D10 is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of caffeine in the body.
Metabolic Phenotyping: Investigating the metabolic pathways and identifying biomarkers for various diseases.
Liver Function Testing: Assessing liver function by analyzing the metabolism of caffeine.
Cosmetic Industry: Used in formulations to study the penetration and effects of caffeine in skincare products.
Mechanism of Action
Caffeine-D10 exerts its effects by acting as an adenosine receptor antagonist. By blocking the binding of adenosine to its receptors, caffeine increases the levels of neurotransmitters such as dopamine and norepinephrine, leading to increased alertness and reduced fatigue. Additionally, caffeine inhibits the enzyme phosphodiesterase, leading to increased levels of cyclic AMP, which further stimulates the central nervous system.
Comparison with Similar Compounds
Caffeine-D10 can be compared with other deuterated compounds and similar stimulants:
Theobromine: Found in chocolate, it has milder stimulant effects compared to caffeine.
Theophylline: Used in the treatment of respiratory diseases, it has bronchodilator effects.
Paraxanthine: A major metabolite of caffeine with similar stimulant properties.
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it a valuable tool in research compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C8H10N4O2 |
|---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
8-deuterio-1,3,7-tris(trideuteriomethyl)purine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1D3,2D3,3D3,4D |
InChI Key |
RYYVLZVUVIJVGH-LSURFNHSSA-N |
Isomeric SMILES |
[2H]C1=NC2=C(N1C([2H])([2H])[2H])C(=O)N(C(=O)N2C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


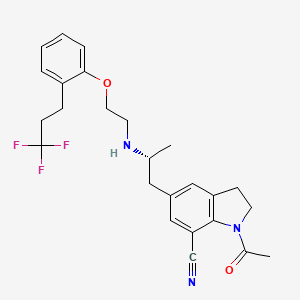
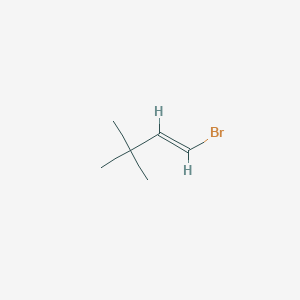
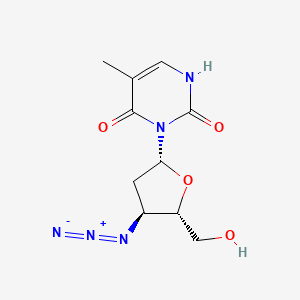

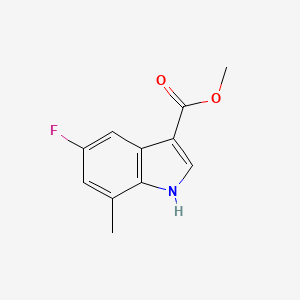
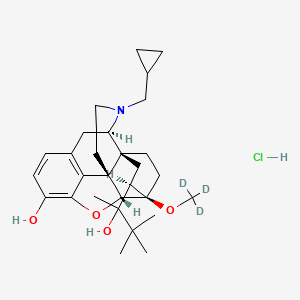
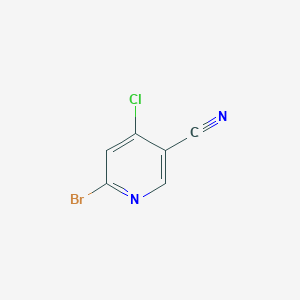

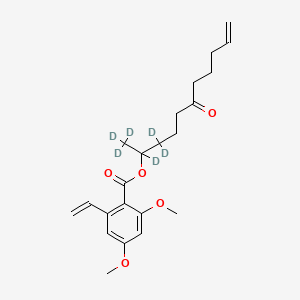
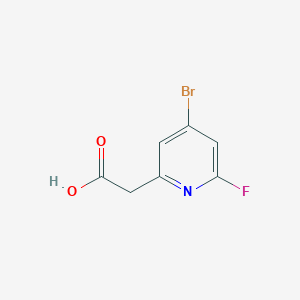
![(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)
